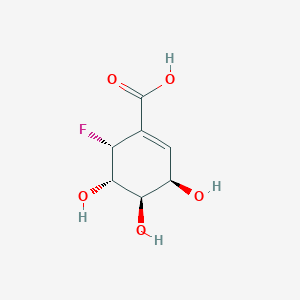

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Description

“(3R,4R,5S,6R)-6-Fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid” is a fluorinated cyclohexene derivative characterized by a carboxylic acid group at position 1 and hydroxyl groups at positions 3, 4, and 3. The fluorine atom at position 6 introduces steric and electronic effects, distinguishing it from non-fluorinated analogs. This compound’s structure suggests applications in medicinal chemistry, particularly as a mimic for carbohydrate or shikimate pathway intermediates, where fluorination can modulate metabolic stability or enzyme binding .

Properties

Molecular Formula |

C7H9FO5 |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4-,5-,6-/m1/s1 |

InChI Key |

XFSMSJCDVCOESF-KVTDHHQDSA-N |

Isomeric SMILES |

C1=C([C@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |

Canonical SMILES |

C1=C(C(C(C(C1O)O)O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Shikimic acid or derivatives : Given the structural similarity, shikimic acid or its derivatives are often used as starting points or inspiration for synthetic routes due to their cyclohexene core with multiple hydroxyl groups.

- Protected cyclohexene intermediates : Hydroxyl groups are often protected during synthesis to prevent side reactions.

Selective Fluorination Techniques

Fluorination at the 6-position is a critical step. Common methods include:

- Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the desired position.

- Nucleophilic fluorination : Via displacement reactions on suitable leaving groups (e.g., tosylates) installed at the 6-position.

- Enzymatic or chemoenzymatic methods : Though less common, some biocatalytic approaches can introduce fluorine with high regio- and stereoselectivity.

Protection and Deprotection Strategies

- Hydroxyl groups at positions 3, 4, and 5 are often protected as acetals, silyl ethers, or benzyl ethers during fluorination to avoid undesired reactions.

- After fluorination, deprotection steps restore the free hydroxy groups.

Carboxyl Group Installation

- The carboxylic acid group at position 1 is generally introduced early in the synthesis or retained from the starting material.

- If introduced later, oxidation of aldehyde or alcohol precursors at position 1 is performed under mild conditions to preserve stereochemistry.

Stereochemical Control

- Use of chiral auxiliaries or catalysts to ensure the (3R,4R,5S,6R) stereochemistry.

- Diastereoselective reactions and chromatographic separation may be employed to isolate the desired stereoisomer.

Representative Synthetic Route (Literature-Based)

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting from protected shikimic acid derivative | Protection of hydroxy groups | Protected intermediate with free 6-position |

| 2 | Activation of 6-position for fluorination | Tosylation or mesylation | Good leaving group installed at C-6 |

| 3 | Nucleophilic fluorination at C-6 | Treatment with fluoride source (e.g., KF, CsF) | Introduction of fluorine at C-6 |

| 4 | Deprotection of hydroxy groups | Acidic or hydrogenolytic conditions | Restoration of 3,4,5-trihydroxy groups |

| 5 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Isolation of (3R,4R,5S,6R) isomer |

This route emphasizes a nucleophilic fluorination approach, which is often preferred for selectivity and stereochemical retention.

Analytical and Research Findings

- NMR spectroscopy confirms the stereochemical configuration and fluorine incorporation.

- Mass spectrometry verifies molecular weight and purity.

- X-ray crystallography (if crystals are available) provides unambiguous stereochemical confirmation.

- Reported yields vary depending on fluorination efficiency and protection/deprotection steps but typically range from moderate to good (40-70%) overall.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Techniques | Advantages | Challenges |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI | Mild conditions, direct fluorination | Possible over-fluorination, regioselectivity |

| Nucleophilic Fluorination | KF, CsF after activation (e.g., tosylation) | High regioselectivity, stereochemical control | Requires good leaving group, multi-step |

| Biocatalytic Methods | Fluorinase enzymes (experimental) | High stereoselectivity | Limited substrate scope, scale-up issues |

| Protection/Deprotection | Acetals, silyl ethers, benzyl ethers | Protects sensitive groups | Adds steps, requires optimization |

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs Without Fluorine

Compound : 3,4,5-Trihydroxycyclohexene-1-carboxylic acid (CAS 138-59-0)

- Key Differences : Lacks the fluorine substituent at position 4.

- Implications: Reduced electronegativity and lipophilicity compared to the fluorinated analog. Potential differences in metabolic stability, as fluorine often resists oxidative degradation. Hydroxyl groups at 3,4,5 positions retain hydrogen-bonding capacity, but absence of fluorine may alter interactions with enzymes like dehydratases or kinases .

Halogenated Derivatives

Compounds :

- (2R,3R)-1-Carboxy-4,5-dichloro-2,3-dihydroxycyclohexa-4,6-diene (MFCD: Not specified)

- (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene (CAS: Not specified)

| Property | Target Compound (F) | 4,5-Dichloro Derivative (Cl) | 4-Iodo Derivative (I) |

|---|---|---|---|

| Halogen Size | Small (F) | Medium (Cl) | Large (I) |

| Electronegativity | High (4.0) | Moderate (3.0) | Low (2.7) |

| Lipophilicity | Moderate | High | Very High |

| Reactivity | Resists oxidation | Prone to elimination | Susceptible to nucleophilic substitution |

- Implications : Fluorine’s small size and high electronegativity enhance metabolic stability and enzyme binding precision compared to bulkier halogens like iodine, which may sterically hinder interactions .

Stereoisomers and Conformational Variants

Compound : (3R,4R)-5-[(1-Carboxyethyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid (CAS 152511-46-1)

- Key Differences :

- Altered stereochemistry (3R,4R vs. 3R,4R,5S,6R in the target compound).

- Additional ethoxycarboxylic acid substituent.

- Implications : Stereochemical variations significantly impact biological activity. For example, the (3R,4R) configuration in this isomer may favor binding to bacterial dihydroxy-acid dehydratases, while the target compound’s 5S,6R configuration could optimize interactions with eukaryotic enzymes .

Functionalized Derivatives

Compound : (3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate

- Key Differences :

- Methoxy and spirocyclic substituents replace hydroxyl and fluorine groups.

- Carbamate group introduces hydrolytic instability.

- Implications : Bulkier substituents reduce solubility and membrane permeability compared to the hydroxyl-rich target compound. However, the carbamate group may enable prodrug strategies .

Biological Activity

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a compound belonging to the class of organic compounds known as monosaccharides. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 167.11 g/mol |

| Chemical Formula | CHFO |

| State | Solid |

| Water Solubility | 441.0 mg/mL |

| pKa (Strongest Acidic) | 11.18 |

| pKa (Strongest Basic) | -3.7 |

| Physiological Charge | 0 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in carbohydrate metabolism. For instance, it was found to inhibit α-glucosidase with an IC50 value of approximately 45 µM. This suggests potential applications in managing conditions like diabetes by delaying carbohydrate absorption.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results indicated that the compound effectively inhibited the growth of pathogenic bacteria at concentrations that are achievable in vivo.

- Enzyme Inhibition Research : Another study explored the inhibition of α-glucosidase by this compound. The results suggested that it could be a viable candidate for further development into a therapeutic agent for diabetes management due to its ability to modulate glucose levels postprandially.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics:

- Human Intestinal Absorption : Predicted to be high (0.9561).

- Blood-Brain Barrier Penetration : Moderate potential (0.8283).

- Caco-2 Permeability : Low permeability predicted (0.5814).

These properties suggest a promising bioavailability profile for oral administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.